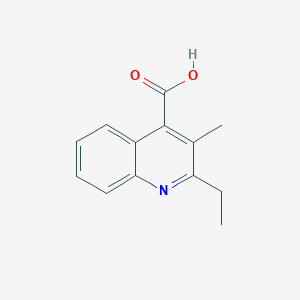

2-Ethyl-3-methyl-quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQIFUQLSDIOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357717 | |

| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74960-58-0 | |

| Record name | 2-Ethyl-3-methyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" basic properties

An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are ubiquitous in nature, forming the core of alkaloids like quinine, and are central to a multitude of synthetic drugs with a wide therapeutic index.[2] The quinoline-4-carboxylic acid motif, in particular, is a cornerstone for developing agents with diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive technical overview of a specific, synthetically important derivative: This compound . We will delve into its core physicochemical properties, established synthetic routes with mechanistic insights, analytical characterization, and its potential within the landscape of modern drug discovery. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who require a detailed understanding of this compound's fundamental characteristics.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research, dictating everything from reaction conditions to formulation strategies. This compound is a solid at room temperature with a relatively high melting point, indicative of strong intermolecular forces, likely hydrogen bonding via the carboxylic acid group and π-stacking of the quinoline rings.

Core Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection, pH adjustments, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [6] |

| CAS Number | 74960-58-0 | [6][7] |

| Molecular Formula | C₁₃H₁₃NO₂ | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| Melting Point | 279 °C | [8][9] |

| pKa (Predicted) | 1.15 ± 0.10 | [8] |

| XLogP3 (Predicted) | 2.9 | [6] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [8] |

| Boiling Point (Predicted) | 362.1 ± 30.0 °C | [8] |

Synthesis and Mechanistic Insight: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[10][11] This powerful condensation reaction provides a direct route to the target scaffold by reacting isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under basic conditions.[3] For the specific synthesis of this compound, the carbonyl reactant is 2-pentanone (ethyl methyl ketone).

Causality of the Pfitzinger Approach

The choice of the Pfitzinger reaction is guided by its reliability and the commercial availability of the starting materials. The reaction proceeds through a well-understood mechanism that ensures the regioselective formation of the desired quinoline. The base (typically potassium hydroxide) serves a dual purpose: it catalyzes the initial hydrolysis of the isatin amide bond and subsequently promotes the key condensation and cyclization steps.[10]

Reaction Mechanism

The mechanism can be dissected into four critical stages, providing a clear path from reactants to the final quinoline product.[3][10]

Caption: The four key stages of the Pfitzinger reaction mechanism.

-

Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate known as an isatinate.[3][10]

-

Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of 2-pentanone. This step forms an imine (Schiff base), which rapidly tautomerizes to its more stable enamine form.[3]

-

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group derived from the original isatin.[3]

-

Dehydration & Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic quinoline ring system.[3]

Experimental Protocol: Synthesis via Pfitzinger Condensation

This protocol provides a self-validating workflow for the synthesis of this compound. Each stage includes checkpoints for monitoring and ensuring reaction completion.

Caption: Experimental workflow for the Pfitzinger synthesis.

Step-by-Step Methodology

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality: A strong base is required to efficiently hydrolyze the isatin's amide bond.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will transition from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure this conversion is complete.[3]

-

Addition of Carbonyl Component: Add a stoichiometric equivalent of 2-pentanone to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this reflux for 12-13 hours. Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

-

Reaction Monitoring (Self-Validation): The reaction's progress should be monitored periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane with 1% acetic acid) will show the consumption of the isatin starting material and the appearance of the product spot (which will be UV active). The reaction is complete when the isatin spot is no longer visible.

-

Product Isolation: Once complete, cool the reaction flask in an ice bath for 30 minutes to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude solid with a small amount of cold ethanol to remove residual reactants. If further purification is needed, the product can be recrystallized from an ethanol/water mixture to yield the pure this compound.

Analytical Characterization Guide

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield in the 10-12 ppm region.[12] This signal will disappear upon a D₂O shake.

-

Aromatic Protons (4H): A series of multiplets in the 7.5-8.5 ppm range, corresponding to the protons on the benzene portion of the quinoline core.

-

Ethyl Group Protons (5H): A quartet around 2.8-3.0 ppm (CH₂) coupled to a triplet around 1.3-1.5 ppm (CH₃).

-

Methyl Group Protons (3H): A sharp singlet around 2.4-2.6 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:

-

Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.[12]

-

Aromatic/Heteroaromatic Carbons: Multiple signals between ~120-155 ppm.

-

Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for CH₂ and ~12-15 ppm for CH₃) and the methyl group carbon (~18-22 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[12]

-

C=O Stretch: A sharp, strong absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl group.[12]

-

C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic quinoline core.

-

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 215.25.[6]

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively published, the broader class of quinoline-4-carboxylic acids is rich in pharmacological activity. This structural motif is a known pharmacophore that can interact with various biological targets.

-

Enzyme Inhibition: Many quinoline-4-carboxylic acids are known to be enzyme inhibitors. A prominent example is their activity against Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them attractive targets for cancer and autoimmune disease research.[13] The carboxylic acid is often crucial for activity, forming key salt bridges or hydrogen bonds within the enzyme's active site.[13]

-

Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous antibacterial and antiviral agents. The planar aromatic system can intercalate with DNA or inhibit key viral or bacterial enzymes.

-

Receptor Antagonism: Derivatives have been developed as antagonists for various receptors, including neurokinin receptors.[2]

Given these precedents, this compound represents a valuable lead compound or intermediate. The ethyl and methyl substitutions at the 2 and 3 positions provide lipophilicity and specific steric bulk that can be fine-tuned to optimize binding affinity and selectivity for a particular biological target. It serves as an excellent starting point for further derivatization, particularly at the carboxylic acid group (to form esters or amides) or on the benzene ring, to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion

This compound is a classic example of the quinoline scaffold, accessible through robust and well-understood synthetic chemistry like the Pfitzinger reaction. Its physicochemical properties are well-defined, and its structure can be unambiguously confirmed through standard analytical techniques. While its specific biological profile remains to be fully elucidated, its structural class is of high interest in medicinal chemistry, marking it as a compound with significant potential for further investigation and development in various therapeutic areas. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 74960-58-0 [chemicalbook.com]

- 8. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]

- 9. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethyl-3-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their rigid, heterocyclic structure serves as a versatile template for the development of a wide array of therapeutic agents and functional materials. Among this important class of molecules, 2-Ethyl-3-methylquinoline-4-carboxylic acid is a notable derivative, featuring alkyl substitutions at the 2 and 3 positions of the quinoline ring system. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.

Part 1: Nomenclature and Structural Elucidation

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the topic compound is 2-ethyl-3-methylquinoline-4-carboxylic acid [1]. Its chemical identity is further defined by the following key identifiers:

| Identifier | Value |

| CAS Number | 74960-58-0[1] |

| Molecular Formula | C₁₃H₁₃NO₂[1] |

| Molecular Weight | 215.25 g/mol [1] |

| PubChem CID | 865215[1] |

| InChI | InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16)[1] |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O[1] |

Chemical Structure

The molecular architecture of 2-ethyl-3-methylquinoline-4-carboxylic acid consists of a fused bicyclic system, where a benzene ring is annulated to a pyridine ring. The key structural features, as depicted in the diagram below, are an ethyl group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4.

References

"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, quinoline-4-carboxylic acids represent a "privileged scaffold," a framework that has been repeatedly shown to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides a detailed technical overview of a specific and promising derivative, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, established synthetic routes with detailed protocols, and the extensive therapeutic landscape of its parent class, providing the foundational knowledge necessary for its application in modern research.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted quinoline derivative. The strategic placement of the ethyl group at the 2-position, a methyl group at the 3-position, and the critical carboxylic acid at the 4-position defines its chemical reactivity and potential for biological interactions. The carboxylic acid moiety, in particular, is often essential for binding to target proteins, for instance by forming salt bridges or hydrogen bonds with key residues like arginine in enzyme active sites.[3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [4] |

| CAS Number | 74960-58-0 | [4] |

| Melting Point | 279 °C | ChemicalBook |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | [4] |

| InChIKey | DWQIFUQLSDIOAR-UHFFFAOYSA-N | [4] |

Synthesis of the Quinoline Core: The Pfitzinger Reaction

The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][6] This robust and versatile method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under strong basic conditions.[7][8] The reaction's primary strength lies in its ability to construct the substituted quinoline core in a single, efficient step.

Mechanistic Rationale

The causality behind the Pfitzinger reaction is a logical sequence of base-catalyzed transformations. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

-

Ring Opening of Isatin : The reaction initiates with the base (e.g., potassium hydroxide) attacking the amide bond of isatin. This hydrolysis opens the five-membered ring to form a potassium isatinate intermediate, a keto-acid salt.[5][8]

-

Condensation & Imine Formation : The carbonyl group of the added ketone (in this case, 2-butanone) reacts with the aniline moiety of the opened isatinate to form a Schiff base, or imine.[5][7]

-

Enamine Tautomerization & Cyclization : The imine tautomerizes to its more reactive enamine form. The enamine then undergoes an intramolecular cyclization, attacking the ketone carbonyl on the isatinate backbone.[5]

-

Dehydration : The final step is a dehydration event, which aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[5]

The choice of a strong base is critical; it must be potent enough to facilitate the initial amide hydrolysis and drive the subsequent condensation steps. Ethanol is a common solvent as it effectively solubilizes both the organic precursors and the inorganic base.[9]

Visualizing the Pfitzinger Workflow

Caption: Experimental Workflow for Pfitzinger Synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a generalized procedure for the synthesis of this compound based on the standard Pfitzinger methodology.[8][9]

Materials:

-

Isatin (1.0 eq)

-

2-Butanone (Methyl Ethyl Ketone) (1.05 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Diethyl Ether

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol to create an approximately 33% (w/v) solution. Note: This is an exothermic process and should be done with care.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). Continue stirring at room temperature for 30-45 minutes. The color of the solution should change as the potassium isatinate salt forms.[8]

-

Addition of Ketone: Slowly add 2-butanone (1.05 eq) to the reaction mixture dropwise.

-

Reaction Reflux: Heat the mixture to reflux and maintain for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Solvent Removal: After the reaction is complete, remove the bulk of the ethanol via distillation or rotary evaporation.

-

Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted ketone and other neutral impurities. The product will remain in the aqueous layer.

-

Acidification and Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline-4-carboxylic acid scaffold is a privileged structure in drug development due to its wide range of biological activities.[2][3] Derivatives have been investigated as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][3] The specific substitutions at the 2- and 3-positions, as in this compound, are crucial for tuning the molecule's selectivity and potency towards specific biological targets.

Anticancer Activity

Derivatives of the quinoline-4-carboxylic acid core have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[3]

-

Enzyme Inhibition: This scaffold is effective at inhibiting key enzymes involved in cancer progression. For example, certain derivatives act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are validated targets in oncology.[10][11]

-

Antiproliferative Effects: Studies have shown that quinoline carboxylic acids can selectively reduce the viability of various cancer cell lines, including those of the breast (MCF7) and cervix (HeLa), often with greater efficacy than in non-cancerous cells.[12]

Caption: Potential Anticancer Mechanisms of Action.

Antimicrobial and Anti-inflammatory Activity

The quinoline core is famously associated with antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[2][13] While this compound is not a fluoroquinolone, its core structure contributes to potential antimicrobial properties. Furthermore, various quinoline carboxylic acid derivatives have shown impressive anti-inflammatory effects, in some cases comparable to classical NSAIDs like indomethacin, by modulating inflammatory responses in macrophages.[12][14]

Conclusion

This compound emerges from a class of heterocyclic compounds with profound significance in medicinal chemistry. Its synthesis is well-established through classic organic reactions like the Pfitzinger condensation, providing a reliable pathway for its production and derivatization. The proven therapeutic potential of the quinoline-4-carboxylic acid scaffold, particularly in oncology and infectious diseases, makes this specific derivative a valuable subject for further investigation. This guide provides the essential technical framework for researchers to synthesize, characterize, and explore the full therapeutic potential of this promising molecule.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Part 1: Core Compound Profile and Physicochemical Properties

An In-depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

Topic: "this compound" CAS Number: 74960-58-0[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. As a member of the quinoline-4-carboxylic acid class, this molecule belongs to a scaffold of significant interest in medicinal chemistry.[4][5]

This compound is a heterocyclic aromatic compound. The quinoline core is a privileged structure in drug discovery, known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6] The carboxylic acid moiety at the 4-position is often a critical pharmacophore, enabling interactions such as salt bridges or hydrogen bonds with biological targets.[7]

Chemical Identifiers and Properties

A summary of the key computed and experimental properties for this compound is presented below. These parameters are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 74960-58-0 | [1][2][8] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][8] |

| Molecular Weight | 215.25 g/mol | [1][2][8] |

| IUPAC Name | 2-ethyl-3-methylquinoline-4-carboxylic acid | [8] |

| Melting Point | 279 °C | [1][2] |

| Boiling Point (Predicted) | 362.1 ± 30.0 °C | [2] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.15 ± 0.10 | [2] |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O | [8] |

| InChIKey | DWQIFUQLSDIOAR-UHFFFAOYSA-N | [8] |

Part 2: Synthesis Methodology: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is classically achieved through several named reactions, with the Pfitzinger and Doebner reactions being the most prominent.[9] For the target compound, this compound, the Pfitzinger reaction provides a direct and efficient route.

Causality of the Pfitzinger Reaction: This reaction leverages the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base. The base (e.g., potassium hydroxide) deprotonates the α-methylene group of the carbonyl compound, forming an enolate. This enolate then acts as a nucleophile, attacking the C-3 carbonyl of the isatin ring, which is subsequently opened. An intramolecular condensation (cyclization) followed by dehydration yields the final quinoline-4-carboxylic acid product. The choice of the carbonyl compound directly dictates the substituents at the 2- and 3-positions of the quinoline ring. For the target molecule, 2-pentanone is the ideal carbonyl reactant.

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Detailed Experimental Protocol (Pfitzinger Synthesis)

This protocol is a self-validating system. Successful synthesis will be confirmed by the precipitation of the product upon acidification, followed by characterization (e.g., melting point, NMR) that matches known values.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of absolute ethanol.

-

Addition of Reactants: To the basic solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture until the isatin is substantially dissolved. Subsequently, add 5.17 g (0.06 mol) of 2-pentanone dropwise to the mixture.

-

Experimental Insight: A slight excess of the carbonyl compound is used to ensure the complete consumption of the isatin starting material, simplifying purification.

-

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any solid has formed, filter it off.

-

Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Redissolution and Filtration: Dissolve the resulting residue in approximately 100 mL of warm water. A small amount of insoluble, non-acidic byproduct may be present; filter this off if necessary.

-

Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring, until the pH is approximately 4.

-

Causality: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low water solubility and precipitates out of the solution.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 3: Relevance in Drug Development and Scientific Applications

Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry. Their rigid, planar structure and the presence of the key carboxylic acid group make them effective binders for various biological targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[7][10] This pathway is critical for rapidly proliferating cells, such as cancer cells, making DHODH an attractive therapeutic target. The carboxylic acid moiety is often crucial for binding, forming a key salt bridge with an arginine residue (e.g., R136) in the enzyme's active site.[7] The structural similarity of compounds like this compound to known inhibitors like brequinar suggests potential activity in this area.[7]

Anticancer and Other Applications: Beyond DHODH, this chemical class has been explored for various other applications:

-

Sirtuin Inhibition: Certain derivatives have been designed as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism, presenting a therapeutic strategy for leukemia.[11]

-

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[4][12]

-

General Cytotoxicity: The scaffold has demonstrated broad cytotoxic effects against various cancer cell lines, with ongoing research to elucidate the specific mechanisms of action, which may be independent of topoisomerase inhibition.[5][6]

Caption: Potential biological targets and therapeutic applications.

References

- 1. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]

- 3. This compound | 74960-58-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile for this compound (PubChem CID: 865215). We delve into its fundamental physicochemical properties, establish a theoretical framework for its expected solubility behavior based on its molecular structure, and provide robust, field-proven experimental protocols for the precise determination of its key solubility-related parameters. This document is designed to equip researchers with the necessary knowledge to thoroughly characterize this compound, bridging the gap between theoretical prediction and empirical validation.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in medicinal chemistry.[1][2] The molecule is functionalized with a carboxylic acid group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position. This unique combination of a lipophilic aromatic system, an ionizable acidic group, and alkyl substituents dictates its physicochemical behavior, particularly its solubility in aqueous and organic media.

A comprehensive understanding of its solubility, dissociation constant (pKa), and lipophilicity (logP/D) is paramount for effective formulation development, predicting gastrointestinal absorption, and ensuring consistent biological performance.[3][4] This guide outlines the systematic approach required to build a complete and reliable solubility profile.

Core Physicochemical Properties

A foundational analysis begins with the compound's basic properties. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions and available data provide a strong starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[5] |

| Molecular Weight | 215.25 g/mol | PubChem[5] |

| Melting Point | 279 °C | ChemicalBook[6] |

| Predicted XLogP3 | 2.9 | PubChem[5] |

| Predicted pKa (Acidic) | 1.15 ± 0.10 | ChemicalBook[6] |

Note: Predicted values are computational estimates and require experimental verification.

Theoretical Solubility Framework

The molecular structure of this compound suggests a distinct pH-dependent solubility profile.

-

Acidic Moiety: The carboxylic acid group (-COOH) is the primary driver of aqueous solubility at neutral to alkaline pH. When the pH of the solution is above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate anion (-COO⁻).

-

Basic Moiety: The quinoline nitrogen is weakly basic. Its pKa is expected to be low, meaning it will be protonated only under strongly acidic conditions.

-

Lipophilicity: The fused aromatic rings of the quinoline core, combined with the ethyl and methyl groups, contribute to the molecule's lipophilicity. The predicted XLogP3 of 2.9 indicates moderate lipophilicity, suggesting that the neutral form will have limited aqueous solubility but good solubility in organic solvents.[5]

This interplay between the ionizable group and the lipophilic scaffold means that solubility will be lowest when the molecule is in its neutral, un-ionized state. This typically occurs at a pH between the pKa of the quinoline nitrogen and the pKa of the carboxylic acid.

Caption: pH-dependent ionization of the carboxylic acid group.

Experimental Protocols for Solubility Characterization

To move from theoretical prediction to validated data, a series of standardized experiments must be performed. The following protocols are based on internationally recognized guidelines from the OECD and USP.[7][8]

Determination of the Acid Dissociation Constant (pKa)

Causality: The pKa value is the pH at which the ionized and un-ionized forms of the molecule are present in equal concentrations. It is the most critical parameter for predicting the pH-solubility profile. Potentiometric titration is the gold-standard method due to its precision and accuracy.[9][10]

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the target experimental temperature (e.g., 25°C or 37°C).[11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if solubility is very low) to a known concentration (e.g., 1-5 mM).[12] Ensure the solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[11]

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to eliminate dissolved CO₂.[10] Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acid) using an automated titrator that adds small, precise volumes.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[11]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Specialized software is used to calculate the pKa by analyzing the inflection points.

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Equilibrium Solubility

Causality: This experiment determines the true saturation concentration of the compound in a specific medium at equilibrium. The shake-flask method, as described in OECD Guideline 105 and USP Chapter <1236>, is the definitive method for this measurement because it ensures that the system has reached a true thermodynamic equilibrium.[8][13][14]

Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to several vials containing the test medium (e.g., purified water, 0.1 M HCl, or pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biorelevant studies) for a defined period.[15] A preliminary test can determine the time to reach equilibrium (typically 24-72 hours).[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration (using a filter material that does not bind the compound).

-

Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Confirmation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment. The determined concentration represents the equilibrium solubility.[16]

Caption: Workflow for the shake-flask solubility method.

pH-Solubility Profile

Causality: For ionizable compounds, solubility varies significantly with pH. A pH-solubility profile is essential for predicting behavior in the variable pH environments of the gastrointestinal tract. This profile is generated by performing equilibrium solubility experiments across a range of physiologically relevant pH values.[3][15]

Protocol:

-

Media Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) as recommended by WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[3][15]

-

Execution: Perform the Saturation Shake-Flask Method (Protocol 4.2) in each of the prepared buffers.

-

Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH of each buffer. The resulting graph will visually represent the compound's pH-solubility profile.

Lipophilicity (logP and logD)

Causality: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for all ionic species. The HPLC method (OECD 117) is a rapid and reliable way to estimate logP.[17][18][19]

Protocol: logP Determination by HPLC Method (OECD 117)

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase of methanol/water.[19]

-

Calibration: Inject a series of reference compounds with known logP values that bracket the expected logP of the test compound. Record their retention times (t_R).

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system. Determine its retention time in duplicate.[20]

-

Calculation:

-

Calculate the capacity factor (k) for each reference and test compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k values.

-

Determine the logP of the test compound by interpolating its log k value on the calibration curve.[19]

-

-

logD Calculation: The logD at any given pH can be calculated from the logP and pKa using the Henderson-Hasselbalch equation.

Practical Considerations and Troubleshooting

-

Solid State Properties: The solubility of a compound can be significantly influenced by its solid form (e.g., polymorphs, solvates, amorphous vs. crystalline). It is critical to characterize the solid form used for solubility studies and to check for any form changes during the experiment.

-

Analytical Method: A specific, sensitive, and validated analytical method (typically HPLC-UV) is the backbone of accurate solubility determination. The method must be able to quantify the API in the presence of buffer components without interference.

-

Temperature Control: Solubility is temperature-dependent. Strict temperature control (± 0.5 to 1 °C) is mandatory for all experiments to ensure data reproducibility.[8][15]

Conclusion

The solubility profile of this compound is governed by the interplay of its ionizable carboxylic acid group and its lipophilic quinoline structure. While computational models provide a valuable starting point, a definitive profile can only be constructed through rigorous experimental work. By systematically applying the standardized protocols for pKa, equilibrium solubility, and lipophilicity detailed in this guide, researchers can generate the high-quality, reliable data necessary to support successful drug development, from lead optimization and formulation to predicting in vivo performance.

References

- 1. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 2. biorelevant.com [biorelevant.com]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 74960-58-0 [amp.chemicalbook.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. oecd.org [oecd.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. filab.fr [filab.fr]

- 15. who.int [who.int]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. oecd.org [oecd.org]

- 18. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

Spectral Characterization of 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid: A Technical Guide

Foreword

Molecular Structure and Spectroscopic Overview

2-Ethyl-3-methyl-quinoline-4-carboxylic acid (C₁₃H₁₃NO₂) possesses a core quinoline scaffold, which is a bicyclic aromatic heterocycle.[2] This core is substituted with an ethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position. The strategic placement of these functional groups dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for the NMR analysis of a similar compound, quinoline-2-carboxylic acid, provides a solid foundation for our target molecule.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[3]

-

Data Acquisition: Record the spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved using 2D NMR techniques like COSY, HSQC, and HMBC.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline ring, the ethyl and methyl substituents, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| -CH₂- (Ethyl) | 2.8 - 3.0 | q | 7.0 - 8.0 |

| -CH₃ (Methyl) | 2.4 - 2.6 | s | - |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 7.0 - 8.0 |

| -COOH | 12.0 - 14.0 | br s | - |

Interpretation:

-

Aromatic Protons (H-5 to H-8): These protons on the benzo-ring of the quinoline system are expected to appear in the downfield region (7.5-8.2 ppm) due to the aromatic ring current. The exact shifts and multiplicities will be influenced by the overall electron density of the ring system.

-

Ethyl Group: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will be a triplet.

-

Methyl Group: The methyl group at the 3-position is expected to be a singlet as it has no adjacent protons.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm, and is exchangeable with D₂O.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 168 - 172 |

| C-2 | 158 - 162 |

| C-4 | 145 - 149 |

| C-8a | 147 - 150 |

| C-4a | 125 - 129 |

| Aromatic CHs | 124 - 132 |

| C-3 | 122 - 126 |

| -CH₂- (Ethyl) | 28 - 32 |

| -CH₃ (Methyl) | 18 - 22 |

| -CH₃ (Ethyl) | 12 - 16 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Quaternary Carbons: The substituted carbons of the quinoline ring (C-2, C-4, C-4a, and C-8a) will have distinct chemical shifts. C-2 and C-4, being attached to the nitrogen and the carboxylic acid respectively, will be significantly downfield.

-

Aromatic CHs: The protonated aromatic carbons will appear in the typical aromatic region.

-

Alkyl Carbons: The carbons of the ethyl and methyl groups will be the most upfield signals.

Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C and C=N stretches (Aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic Acid) | 920-950 | Broad, Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[4][5]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. Conjugation with the quinoline ring may shift this to a slightly lower wavenumber.[5]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed just below and above 3000 cm⁻¹, respectively.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. Electron ionization (EI) can also be used, which would likely lead to more extensive fragmentation.[2]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to obtain high-resolution mass data.

Predicted Mass Spectrum

The molecular weight of this compound is 215.25 g/mol .[2]

In ESI-MS (Positive Ion Mode):

-

[M+H]⁺: The base peak is expected to be the protonated molecule at m/z 216.2.

In EI-MS:

-

Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z 215 is anticipated.

-

Key Fragmentations: The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group.[6]

-

[M - COOH]⁺ (m/z 170): Loss of the carboxyl radical.

-

[M - H₂O]⁺˙ (m/z 197): Loss of water from the molecular ion.

-

[M - C₂H₅]⁺ (m/z 186): Loss of the ethyl group.

-

Further fragmentation of the quinoline ring system can also occur.

-

Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for this compound. While awaiting experimental verification, this document serves as a valuable resource for researchers, offering a scientifically grounded interpretation of the expected spectral characteristics. The provided protocols and predicted data will aid in the identification and characterization of this and structurally related quinoline derivatives, thereby supporting ongoing research and development in medicinal chemistry and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultraviolet, visible and fluorescence spectral analysis of polynuclear hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

A Mechanistic Hypothesis for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid: A Technical Guide to Investigating its Potential as an NF-κB Pathway Modulator

Abstract

Introduction

The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its broad therapeutic potential.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of intense investigation, leading to compounds with established antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][6][7] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through substitutions on the quinoline core, making it an attractive template for designing novel therapeutic agents.[8][9]

Profile of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

The subject of this guide, this compound (CAS: 74960-58-0), is a distinct molecule within this class.[10][11] Its structure consists of the foundational quinoline-4-carboxylic acid core, modified with an ethyl group at the C2 position and a methyl group at the C3 position. While its chemical properties are documented, a significant knowledge gap exists regarding its biological activity and molecular mechanism(s) of action, presenting a compelling opportunity for investigation.

Chemical Structure:

The Central Role of the NF-κB Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention.[12][14]

The Core Hypothesis: Inhibition of the Canonical NF-κB Signaling Pathway

Proposed Mechanism of Action

We hypothesize that This compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Based on the activities of related quinoline compounds, this inhibition could occur at one or more key nodes within the cascade.[3][4] The primary proposed points of interference are:

-

Direct or indirect inhibition of the IκB kinase (IKK) complex , preventing the phosphorylation and degradation of IκBα.

-

Interference with the nuclear translocation of the active p65 subunit , preventing it from reaching its DNA targets.

-

Modulation of p65's ability to bind to DNA within the nucleus.[12][13]

This mechanism would lead to a downstream reduction in the expression of NF-κB target genes, such as TNF, IL6, and IL1B, thereby dampening the inflammatory response.

Mechanistic Rationale and Visualization

The quinoline-4-carboxylic acid pharmacophore is structurally suited to interact with kinase active sites or protein-protein interfaces. The carboxylic acid moiety is particularly important, as it can form critical salt bridges or hydrogen bond interactions with protein residues, a feature noted in other inhibitors of inflammatory targets.[9][15] The ethyl and methyl substituents at the C2 and C3 positions, respectively, likely contribute to binding affinity and selectivity by occupying specific hydrophobic pockets within the target protein.

Figure 1: Proposed inhibition points in the canonical NF-κB pathway.

Experimental Validation Strategy: A Phased Approach

This section outlines a logical, tiered workflow to systematically evaluate the proposed mechanism of action.

Phase 1: In Vitro Cellular Assays for Anti-inflammatory Activity

The initial phase aims to confirm that the compound possesses anti-inflammatory activity in a relevant cellular model. The choice of experiment is based on establishing a foundational biological effect before investing in deeper mechanistic studies.

Protocol 3.1.1: Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

-

Causality: RAW 264.7 murine macrophages are a standard and robust model for studying inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway via Toll-like receptor 4 (TLR4), making this a highly relevant system to test our hypothesis. Measuring the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6) provides a direct functional readout of anti-inflammatory efficacy.[4]

-

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Plating: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, ≤0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6 hours (for TNF-α) or 24 hours (for IL-6).

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.

-

Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Viability Control: In a parallel 96-well plate, perform a cell viability assay (e.g., MTT or PrestoBlue™) with the same compound concentrations to ensure the observed effects are not due to cytotoxicity.[1]

-

-

Data Presentation:

| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 0.1 | 5 ± 2 | 3 ± 1 | 100 ± 3 |

| 1.0 | 25 ± 4 | 18 ± 3 | 99 ± 2 |

| 5.0 | 52 ± 5 | 45 ± 6 | 98 ± 4 |

| 10.0 | 78 ± 6 | 69 ± 5 | 97 ± 3 |

| 25.0 | 91 ± 4 | 85 ± 4 | 95 ± 5 |

| 50.0 | 95 ± 3 | 92 ± 3 | 88 ± 6 |

| Hypothetical IC₅₀ (µM) | ~4.5 | ~6.2 | >50 |

| Table 1: Hypothetical dose-response data for cytokine inhibition. |

Phase 2: Delineating the Mechanism within the NF-κB Pathway

Assuming positive results in Phase 1, this phase aims to directly implicate the NF-κB pathway and pinpoint the specific step of inhibition.

Figure 2: Logical workflow for mechanistic validation in Phase 2.

Protocol 3.2.1: NF-κB Reporter Gene Assay

-

Causality: This assay provides a direct, quantitative measure of NF-κB's transcriptional activity. Using a cell line stably transfected with a luciferase gene under the control of an NF-κB response element allows for a high-throughput assessment of the entire pathway's functionality. A positive result here strongly implicates the NF-κB pathway.[12][16]

-

Methodology:

-

Cell Line: Use a commercially available reporter cell line (e.g., HeLa or HEK293 cells stably expressing an NF-κB-luciferase reporter).

-

Procedure: Plate cells in a 96-well white, clear-bottom plate. Pre-treat with the compound or vehicle as in Protocol 3.1.1.

-

Stimulation: Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6 hours.

-

Lysis & Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

-

Protocol 3.2.2: Western Blot Analysis for Key Pathway Proteins

-

Causality: This technique allows visualization of the phosphorylation status of key proteins, providing a snapshot of pathway activation. Observing a reduction in phosphorylated IκBα (p-IκBα) would suggest the compound acts at or upstream of the IKK complex. If p-IκBα levels are unaffected but cytokine production is reduced, the inhibition point is likely further downstream.

-

Methodology:

-

Cell Treatment: Treat RAW 264.7 cells in 6-well plates with the compound (at an effective concentration, e.g., 10 µM) followed by LPS stimulation for a short duration (e.g., 15-30 minutes).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

-

Protocol 3.2.3: Immunofluorescence Microscopy for p65 Nuclear Translocation

-

Causality: This visual assay provides definitive, qualitative evidence of whether the compound prevents the movement of the active NF-κB p65 subunit from the cytoplasm to the nucleus. This is a critical validation step that complements the biochemical data from Western blotting.[13]

-

Methodology:

-

Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 12-well plate.

-

Treatment: Pre-treat with the compound or vehicle, followed by LPS stimulation for 30-60 minutes.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Staining: Block with 1% BSA and incubate with a primary antibody against p65. Follow with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the subcellular localization of p65 using a fluorescence or confocal microscope. In inhibited cells, the green fluorescence (p65) should remain in the cytoplasm, whereas in LPS-stimulated control cells, it will co-localize with the blue DAPI stain in the nucleus.

-

Synthesis and Characterization

A reliable supply of the compound is critical for research. While commercially available, understanding its synthesis provides valuable context. The Pfitzinger or Doebner reactions are classical and effective methods for constructing the quinoline-4-carboxylic acid core.[17][18]

Figure 3: Simplified schematic of the Doebner reaction for synthesis.

Conclusion and Future Directions

This guide outlines a robust hypothesis and a clear experimental path to investigate the mechanism of action of this compound. By focusing on the well-established NF-κB inflammatory pathway, the proposed research can efficiently determine if this compound functions as a novel modulator of inflammation.

Positive and well-defined results from this strategy would warrant progression to more advanced studies, including:

-

Target Deconvolution: Employing techniques like thermal shift assays or chemical proteomics to identify the direct binding partner (e.g., IKKβ).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[9]

-

In Vivo Efficacy Models: Evaluating the compound in animal models of inflammatory disease, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to establish preclinical proof-of-concept.[19]

The successful validation of this hypothesis would position this compound as a promising lead compound for the development of new anti-inflammatory therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C13H13NO2 | CID 865215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 74960-58-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Quinoline-4-Carboxylic Acid Core: A Journey from Serendipitous Discovery to Cornerstone of Antibacterial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, most notably as the foundational structure for the highly successful quinolone and fluoroquinolone classes of antibacterial agents. This guide provides a comprehensive exploration of the discovery and historical development of these compounds. We will traverse the timeline from the initial serendipitous observations in antimalarial research to the elucidation of classical synthetic routes and the subsequent rational design of potent antibacterial drugs. This document delves into the pivotal moments, key scientific figures, and the evolution of synthetic methodologies, underpinned by a detailed examination of the structure-activity relationships that guided the transformation of a laboratory curiosity into a class of drugs indispensable in modern medicine. Detailed experimental protocols for foundational syntheses, quantitative data on antibacterial activity, and visual representations of synthetic pathways and drug evolution are provided to serve as a valuable resource for professionals in the field.

Early Encounters: The Unwitting Discovery of a Pharmacophore

The story of quinoline-4-carboxylic acids as therapeutic agents does not begin with a targeted search for antibacterials, but rather as a footnote in the annals of antimalarial drug discovery. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated an unexpected by-product: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound, an impurity in the manufacturing process, was found to possess weak antibacterial activity.[2] This serendipitous finding marked the genesis of the entire quinolone class of antibiotics.

The initial discovery, however, remained largely in the background. It wasn't until 1962 that Lesher and his team published a paper on 1,8-naphthyridine derivatives, a related but distinct heterocyclic system, identifying nalidixic acid as a promising new chemotherapeutic agent.[1] Interestingly, a footnote in this seminal paper alluded to the antibacterial activity of the quinolone-4-carboxylic acid series, promising a future publication that never materialized.[1][3] This has led to speculation that the switch in focus to the naphthyridine core of nalidixic acid might have been a strategic decision to navigate around existing patents on quinolone-based antibacterials held by Imperial Chemical Industries (ICI).[1][3]

Regardless of the strategic motivations, the discovery of nalidixic acid, the first clinically useful quinolone, was a landmark event that catalyzed decades of research and development, ultimately leading to the highly potent fluoroquinolones that are in widespread use today.[4][5]

Foundational Syntheses: Forging the Quinoline-4-Carboxylic Acid Core

The therapeutic potential of the quinoline-4-carboxylic acid scaffold spurred the development and refinement of synthetic methodologies to access this core structure. Two classical name reactions have been instrumental in this regard: the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger Reaction: A Versatile Condensation

The Pfitzinger reaction, first described in 1886, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[6][7] This reaction has proven to be a robust and versatile method for generating a wide array of analogs.

The mechanism of the Pfitzinger reaction proceeds through the initial base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to a more stable enamine. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid product.[6]

Diagram 1: Pfitzinger Reaction Workflow

Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials and Reagents:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Diethyl Ether

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum filtration apparatus

-

pH indicator paper

Procedure:

-

Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of KOH in 30 mL of 95% ethanol. Stir until the KOH is completely dissolved. Caution: The dissolution of KOH in ethanol is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.

-

Addition of the Carbonyl Compound: Add 4.1 mL of acetophenone dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-13 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. To the resulting residue, add 100 mL of water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone and other neutral impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl or glacial acetic acid with stirring until the pH reaches 4-5.[8][9] f. A precipitate of 2-phenylquinoline-4-carboxylic acid will form. Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation. g. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol. h. Dry the product in a vacuum oven.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction, reported by Oscar Doebner in 1887, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[7] While effective, the classical Doebner reaction can suffer from low yields and long reaction times.[10][11]

The reaction mechanism is thought to involve the initial formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization, dehydration, and oxidation lead to the aromatic quinoline-4-carboxylic acid product.

Diagram 2: Doebner Reaction Mechanism Overview

Caption: A simplified overview of the key steps in the Doebner reaction.

Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid using the Doebner reaction.

Materials and Reagents:

-

Aniline

-

Benzaldehyde

-

Pyruvic Acid

-

Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9.3 g (0.1 mol) of aniline, 10.6 g (0.1 mol) of freshly distilled benzaldehyde, and 100 mL of absolute ethanol.

-

Addition of Pyruvic Acid: To the stirred solution, add 8.8 g (0.1 mol) of pyruvic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. A precipitate will begin to form as the reaction progresses.

-

Isolation: a. After the reflux period, cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). d. Dry the product to obtain 2-phenylquinoline-4-carboxylic acid.

-

Purification (Optional): The product is often of high purity, but can be recrystallized from a large volume of ethanol if necessary.